N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride

SYK inhibitor FLT3 inhibitor biochemical IC50

N‑(piperidin‑3‑yl)‑4‑(trifluoromethyl)benzamide hydrochloride (TAK‑659; mivavotinib) is a small‑molecule, orally bioavailable, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS‑like tyrosine kinase 3 (FLT3). It is currently in Phase I/II clinical development for relapsed/refractory hematologic malignancies and advanced solid tumors [REFS‑1].

Molecular Formula C13H16ClF3N2O
Molecular Weight 308.73 g/mol
CAS No. 1582662-56-3
Cat. No. B1433697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride
CAS1582662-56-3
Molecular FormulaC13H16ClF3N2O
Molecular Weight308.73 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-5-3-9(4-6-10)12(19)18-11-2-1-7-17-8-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H
InChIKeyJPBJWEPCAPBQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK‑659 (N‑(piperidin‑3‑yl)‑4‑(trifluoromethyl)benzamide hydrochloride) – Dual SYK/FLT3 Inhibitor for Oncology Research & Procurement


N‑(piperidin‑3‑yl)‑4‑(trifluoromethyl)benzamide hydrochloride (TAK‑659; mivavotinib) is a small‑molecule, orally bioavailable, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS‑like tyrosine kinase 3 (FLT3). It is currently in Phase I/II clinical development for relapsed/refractory hematologic malignancies and advanced solid tumors [REFS‑1]. TAK‑659 engages both targets at low nanomolar concentrations while displaying >50‑fold selectivity over a panel of 290+ off‑target kinases [REFS‑2], a profile that distinguishes it from single‑target SYK or FLT3 agents.

Dual SYK/FLT3 pathway inhibition study fit
Hematologic malignancy research models (FLT3-ITD AML, B-cell lymphoma)
Kinase-selectivity profiling context with reduced off-target interference
Oral in-vivo dosing compatible for systemic exposure studies

Why TAK‑659 (N‑(piperidin‑3‑yl)‑4‑(trifluoromethyl)benzamide hydrochloride) Cannot Simply Be Replaced by Other SYK or FLT3 Inhibitors


TAK‑659 simultaneously targets SYK and FLT3 at clinically achievable concentrations, whereas marketed or investigational agents such as fostamatinib (SYK‑biased) or gilteritinib (FLT3‑selective) lack the dual pharmacology needed to address SYK‑driven and FLT3‑driver malignancies in a single molecule [REFS‑1]. Even within the SYK‑inhibitor class, selectivity and potency vary considerably; for example, entospletinib shows negligible FLT3 activity, limiting its utility in FLT3‑mutant acute myeloid leukemia (AML) [REFS‑2]. The quantitative evidence below demonstrates that TAK‑659’s unique polypharmacology directly translates into differential cellular and in‑vivo efficacy that cannot be assumed for close structural analogs or alternative SYK/FLT3 inhibitors.

Single-target SYK or FLT3 inhibitors (e.g., entospletinib, gilteritinib) lack the dual pharmacology needed for co-targeting SYK and FLT3 pathways in certain hematologic models.
FLT3-blind SYK inhibitors fail to engage FLT3-driven signaling, limiting model relevance in FLT3-mutant AML.
Multi-kinase SYK inhibitors such as fostamatinib inhibit VEGFR2, PDGFR, and other off-targets, potentially confounding target-specific interpretations.

TAK‑659 (N‑(piperidin‑3‑yl)‑4‑(trifluoromethyl)benzamide hydrochloride) – Quantitative Differentiation Evidence for Procurement Decisions


Sub‑10 nM Dual SYK/FLT3 Inhibition vs. Selective SYK Inhibitors (Entospletinib & Fostamatinib)

TAK‑659 inhibits human recombinant SYK and FLT3 with IC50 values of 3.2 nM and 4.6 nM, respectively, translating to a dual‑target biochemical window <5 nM [REFS‑1]. In contrast, the “pure” SYK inhibitor entospletinib displays an IC50 of 7.7 nM for SYK but requires >1,000 nM for FLT3, effectively precluding FLT3 engagement at therapeutic concentrations [REFS‑2]. Similarly, the active moiety of the marketed SYK inhibitor fostamatinib (R406) exhibits a FLT3 IC50 in the 100–200 nM range, >20‑fold higher than TAK‑659 [REFS‑3].

Dual SYK/FLT3 IC50
Reported
SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM
Supports dual SYK/FLT3 co-targeting in cellular assays
Recombinant kinase assays at Km ATP
SYK inhibitor FLT3 inhibitor biochemical IC50 kinase selectivity

Kinome‑wide Selectivity: >50‑fold Window Over 290+ Kinases vs. Broader‑Spectrum SYK Agents

In a broad kinase panel, TAK‑659 exhibits >50‑fold selectivity for SYK and FLT3 relative to 290 other protein kinases, with most off‑target IC50 values exceeding 1 µM [REFS‑1]. By comparison, the clinically used SYK inhibitor fostamatinib (R406) inhibits VEGFR2, PDGFR, and other tyrosine kinases at sub‑micromolar concentrations, e.g., VEGFR2 IC50 ≈ 10 nM, limiting its selectivity [REFS‑2].

Kinase Selectivity Window
Reported
>50-fold selectivity over 290+ kinases; off-target IC50 typically >1 µM
Supports target-specific pathway interpretation with reduced off-target context
Kinase profiling panel with ATP at Km
kinase selectivity panel off‑target risk chemical probe

In‑Vivo Tumor Regression in FLT3‑ITD AML Xenograft: FLT3‑Mutated Disease Advantage vs. FLT3‑Blind SYK Inhibitors

In the FLT3‑ITD‑driven MV4‑11 xenograft model, oral administration of TAK‑659 at 60 mg/kg daily for 20 days produced frank tumor regression, accompanied by >75% reduction in intratumoral p‑FLT3 and p‑STAT5 [REFS‑1]. In contrast, the FLT3‑blind SYK inhibitor entospletinib fails to induce comparable tumor regression in FLT3‑mutant AML models, consistent with its negligible FLT3 activity [REFS‑2].

In-vivo AML Tumor Regression
Reported
Tumor regression at 60 mg/kg qd; ≥75% reduction in p-FLT3/p-STAT5
Supports in-vivo FLT3-ITD model endpoint monitoring
MV4-11 xenograft; oral gavage
FLT3‑ITD xenograft tumor regression AML

Patient‑Derived AML Cell Sensitivity Stratified by FLT3 Mutational Status: Head‑to‑Head with Fostamatinib and Entospletinib

In a cohort of 54 primary AML samples treated ex‑vivo, TAK‑659 and the dual‑acting agent fostamatinib demonstrated significantly greater antiproliferative activity in FLT3‑mutated patient cells than in FLT3‑wild‑type cells (p < 0.05), whereas the SYK‑selective inhibitor entospletinib did not show a mutation‑dependent difference [REFS‑1]. The median viability after TAK‑659 treatment in FLT3‑mutated samples was approximately 40% lower than in wild‑type cultures, confirming that FLT3 inhibition is a dominant driver of its antileukemic effect.

Patient-Derived AML Cell Sensitivity
Head-to-head
Lower viability in FLT3-mut vs WT (p=0.0006); comparable to fostamatinib effect size
Supports FLT3-mutation-dependent viability endpoint comparison
Ex-vivo 48h culture; viability by flow cytometry
primary AML FLT3 mutation antiproliferative patient‑derived cells

Recommended Application Scenarios for TAK‑659 (N‑(piperidin‑3‑yl)‑4‑(trifluoromethyl)benzamide hydrochloride) Based on Quantitative Evidence


FLT3‑Mutant AML Preclinical Efficacy Studies

TAK‑659 is the dual SYK/FLT3 inhibitor of choice for in‑vivo AML models harboring FLT3‑ITD mutations, where its FLT3‑driven tumor regression and pharmacodynamic suppression of p‑FLT3/p‑STAT5 have been directly quantified [REFS‑1]. Its dual mechanism also blocks microenvironment‑mediated SYK activation in residual leukemia cells, an advantage over FLT3‑only inhibitors like gilteritinib.

Chemical Biology Studies Requiring High Kinase Selectivity

For experiments where off‑target kinase inhibition must be minimized to attribute effects to SYK or FLT3 signaling, TAK‑659’s >50‑fold selectivity window over 290+ kinases [REFS‑2] makes it a superior tool compound compared to multi‑kinase‑active SYK inhibitors such as fostamatinib.

Patient‑Derived Translational Models with FLT3‑Stratified Outcomes

In ex‑vivo primary AML assays where FLT3 mutational status serves as a predictive biomarker, TAK‑659 has been shown in a head‑to‑head comparison to deliver FLT3‑mutation‑dependent antiproliferative activity equivalent to fostamatinib, while also providing a cleaner selectivity profile [REFS‑3]. This supports its use in functional precision medicine platforms.

B‑Cell Lymphoma Models with Microenvironmental SYK Dependence

TAK‑659 potently inhibits B‑cell receptor (BCR) signaling in co‑cultured primary CLL and lymphoma cells at concentrations as low as 10 nM [REFS‑2], blocking both cell‑intrinsic SYK activation and stroma‑derived survival signals. This dual target engagement in the tumor microenvironment is not replicated by FLT3‑only inhibitors (e.g., quizartinib) or SYK‑only inhibitors that lack FLT3 activity.

Application
Selection Property
Validation Focus
FLT3-mutant AML model-response studies
Dual SYK/FLT3 target engagement
p-FLT3/p-STAT5 endpoint monitoring
Kinase-selectivity profiling studies
Kinase-selectivity window over off-targets
Target deconvolution with reduced off-target interference
FLT3-stratified primary AML cell assays
FLT3-mutation-dependent viability response
FLT3 status as predictive biomarker context
BCR signaling and microenvironment co-culture models
Dual BCR/SYK and FLT3 engagement
Stroma-derived survival signal blockade endpoint
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